molecular formula C14H28O2 B3308261 3,5-Dimethyldodecanoic acid CAS No. 93761-42-3

3,5-Dimethyldodecanoic acid

Cat. No. B3308261
CAS RN: 93761-42-3
M. Wt: 228.37
InChI Key: BJCDOTOCKDZJAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09278900B2

Procedure details

In a nitrogen atmosphere, ethyl 2-(1,3-dimethyldecyl)malonate (4Et) (18.6 g, 0.0566 mol), acetic acid (40 g), water (20 g), and sulfuric acid (2 g) were placed in a reaction vessel and stirred for 48 hours under refluxing with heating while distilling off ethanol. The reaction mixture was diluted with tetrahydrofuran and water. The organic phase was washed with an aqueous saturated sodium chloride solution and concentrated under reduced pressure. The concentrate thus obtained was distilled under reduced pressure (bp: from 130° C. to 140° C./2 mmHg) to obtain 3,5-dimethyldodecanoic acid (5) (11.4 g, 0.0498 mol). A total yield of three steps from the 2-methylnonyl chloride (1Cl) was 59%.
Name
ethyl 2-(1,3-dimethyldecyl)malonate
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH:13](C([O-])=O)[C:14]([O:16]CC)=[O:15])[CH2:3][CH:4]([CH3:12])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].C(O)(=O)C.S(=O)(=O)(O)O>O>[CH3:1][CH:2]([CH2:3][CH:4]([CH3:12])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH2:13][C:14]([OH:16])=[O:15]

Inputs

Step One
Name
ethyl 2-(1,3-dimethyldecyl)malonate
Quantity
18.6 g
Type
reactant
Smiles
CC(CC(CCCCCCC)C)C(C(=O)OCC)C(=O)[O-]
Name
Quantity
40 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
2 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
20 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under refluxing
TEMPERATURE
Type
TEMPERATURE
Details
with heating
DISTILLATION
Type
DISTILLATION
Details
while distilling off ethanol
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with tetrahydrofuran and water
WASH
Type
WASH
Details
The organic phase was washed with an aqueous saturated sodium chloride solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The concentrate thus
CUSTOM
Type
CUSTOM
Details
obtained
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure (bp: from 130° C. to 140° C./2 mmHg)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC(CC(=O)O)CC(CCCCCCC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0498 mol
AMOUNT: MASS 11.4 g
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.